Cas no 82-86-0 (Acenaphthenequinone)
Acenaphthenequinone Chemical and Physical Properties
Names and Identifiers
-
- Acenaphthylene-1,2-dione
- Acenaphthylenequinone
- 1,2-acenaphthylenedione
- Acenaphthenedione
- Acenaphthenequinone
- 1,2-Acenaphthenedione
- Acenaphthaquinone
- 1,2-Diketoacenaphthene
- acenaphthene-1,2-dione
- UNII-3950D6UEIQ
- NSC7656
- acenaphthodione
- DTXSID7049429
- BP-13440
- BBL011021
- Acenaphthequinone
- A840468
- EINECS 201-441-3
- acenaphtoquinone
- Q2739953
- 1,2-dihydroacenaphthylenedione
- Z104477294
- SY011135
- C12-H6-O2
- AS-14620
- 1,2-Acenaphthalenedione
- AKOS000120366
- acenaphtenquinone
- NSC 7656
- CCRIS 5318
- D06VGD
- W-104156
- Epitope ID:116186
- 82-86-0
- diketoacenaphthene
- CHEBI:15342
- 1,2-Acenaphthenequinone
- NSC-7656
- C12H6O2
- ACQ
- HMS3749K15
- Acenaphthylene-1,2-quinone
- NCGC00247177-01
- FT-0621717
- BRN 0879172
- SMR000225434
- acenaphthylenedione
- 4-07-00-02498 (Beilstein Handbook Reference)
- BDBM22853
- CAS-82-86-0
- F1908-0136
- HMS2583D13
- CS-W017119
- InChI=1/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6
- MFCD00003805
- acenaphthene quinone
- SCHEMBL141538
- NCGC00260493-01
- A0004
- Tox21_202947
- 1,2-Dione-Based Compound, 10
- STK802161
- MLS000705880
- DTXCID6029389
- 1,2-dihydroacenaphthylene-1,2-dione
- EN300-20210
- CHEMBL395653
- HSDB 2660
- LS-7856
- C02807
- acenaphthenchinon
- 3950D6UEIQ
- Acenaphthoquinone
- acenaphthene-1,2-quinone
- Acenaphthenequinone (6CI, 8CI)
- Acenaphthalen-1,2-dione
- Acenapthylen-1,2-dione
- NS00041019
- Acenaphthenequinone,98%
- DB-005405
-
- MDL: MFCD00003805
- Inchi: 1S/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H
- InChI Key: AFPRJLBZLPBTPZ-UHFFFAOYSA-N
- SMILES: O=C1C2=C3C(=CC=C2)C=CC=C3C1=O
- BRN: 879172
Computed Properties
- Exact Mass: 182.03700
- Monoisotopic Mass: 182.036779
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: Yellow needle like crystals.
- Density: 1.4800
- Melting Point: 249-252 °C (dec.) (lit.)
- Boiling Point: 67 C
- Flash Point: 150.2 °C
- Refractive Index: 1.6086 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 34.14000
- LogP: 2.21880
- Solubility: Soluble in alcohol, hot benzene and hot toluene, insoluble in water.
Acenaphthenequinone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 2920
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:AB1024500
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:4.1
- Packing Group:II; III
- Risk Phrases:R36/37/38
Acenaphthenequinone Customs Data
- HS CODE:29146990
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Acenaphthenequinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23466-5g |
Acenaphthenequinone, 95% |
82-86-0 | 95% | 5g |
¥225.00 | 2023-03-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23466-25g |
Acenaphthenequinone, 95% |
82-86-0 | 95% | 25g |
¥567.00 | 2023-03-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23466-100g |
Acenaphthenequinone, 95% |
82-86-0 | 95% | 100g |
¥2051.00 | 2023-03-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A112967-100g |
Acenaphthenequinone |
82-86-0 | 98% | 100g |
¥1714.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A112967-25g |
Acenaphthenequinone |
82-86-0 | 98% | 25g |
¥517.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A112967-5g |
Acenaphthenequinone |
82-86-0 | 98% | 5g |
¥199.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009497-25g |
Acenaphthenequinone |
82-86-0 | 98% | 25g |
¥671 | 2024-09-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009497-5g |
Acenaphthenequinone |
82-86-0 | 98% | 5g |
¥113 | 2024-09-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801096-25g |
Acenaphthenequinone |
82-86-0 | 98% | 25g |
552.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0004-25g |
Acenaphthenequinone |
82-86-0 | 95.0%(GC) | 25g |
¥895.0 | 2022-07-28 |
Acenaphthenequinone Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Nitrogen monoxide, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Dichloromethane ; 10 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Triethylamine ; 40 min, -78 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, -78 °C
Production Method 4
1.2 Reagents: 2-Iodoxybenzoic acid ; 5 h, 60 - 70 °C
1.3 Solvents: Water
Production Method 5
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Production Method 10
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Production Method 13
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Production Method 17
Production Method 18
Production Method 19
Production Method 20
Production Method 21
Production Method 22
Production Method 23
2.1 Reagents: Potassium carbonate , Iodine Solvents: tert-Butanol
Production Method 24
Production Method 25
Production Method 26
Acenaphthenequinone Raw materials
- 1(2H)-Acenaphthylenone, 2-hydroxy-
- 1,2-Acenaphthylenediol,1,2-dihydro-, (1R,2R)-rel-
- 1,2-dihydroacenaphthylen-1-ol
- Vinylene carbonate
- 5,6-Dibromoacenaphthene
- 1,8-Naphthalenedicarboxaldehyde
- 1,8-Dibromonaphthalene
- 1,2-dihydroacenaphthylen-1-one
- 1,2-Didehydroacenaphthylene
- 1,2-Acenaphthylenediol,1,2-dihydro-, (1R,2S)-rel-
- 1-Bromo-acenaphthene
Acenaphthenequinone Preparation Products
Acenaphthenequinone Suppliers
Acenaphthenequinone Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Acenaphthenequinone
Recent Advances in Acenaphthenequinone (CAS 82-86-0) Research: A Comprehensive Review
Acenaphthenequinone (CAS 82-86-0) is a polycyclic aromatic hydrocarbon derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique chemical properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on Acenaphthenequinone, focusing on its synthesis, biological activities, and emerging applications in drug development and material science.
Recent studies have highlighted the role of Acenaphthenequinone as a versatile intermediate in organic synthesis. A 2023 publication in the Journal of Organic Chemistry demonstrated an efficient, one-pot synthesis method for Acenaphthenequinone derivatives using palladium-catalyzed C-H activation, achieving yields of up to 85%. This advancement addresses previous challenges in the scalability and purity of Acenaphthenequinone production, which had limited its broader application in pharmaceutical manufacturing.
In the realm of medicinal chemistry, Acenaphthenequinone has shown promising results as a scaffold for developing novel kinase inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that specific Acenaphthenequinone derivatives exhibit potent inhibitory activity against JAK2 and FLT3 kinases, with IC50 values in the low micromolar range. These findings suggest potential applications in treating myeloproliferative disorders and certain types of leukemia, although further preclinical studies are warranted.
The compound's photophysical properties have also been explored for material science applications. A 2024 study in Advanced Materials reported the development of Acenaphthenequinone-based organic semiconductors with exceptional charge transport properties. These materials demonstrated hole mobilities exceeding 2 cm²/V·s, making them competitive with current industry standards for organic electronic devices.
From a toxicological perspective, recent investigations have provided more comprehensive safety profiles of Acenaphthenequinone. While the compound shows moderate cytotoxicity in certain cell lines (with CC50 values typically ranging from 50-100 μM), structure-activity relationship studies have identified specific modifications that can significantly reduce toxicity while maintaining biological activity. These findings, published in Chemical Research in Toxicology (2023), are crucial for guiding the design of safer Acenaphthenequinone derivatives for therapeutic use.
Looking forward, the most promising avenue for Acenaphthenequinone research appears to be in the development of targeted cancer therapies. Preliminary data from molecular docking studies and in vitro assays suggest that certain derivatives may selectively target cancer cells with specific genetic mutations. However, researchers emphasize the need for more extensive in vivo studies to validate these findings and assess potential off-target effects.
In conclusion, Acenaphthenequinone (CAS 82-86-0) continues to demonstrate significant potential across multiple research domains. The recent advancements in synthetic methodologies, coupled with a deeper understanding of its biological activities and material properties, position this compound as a valuable tool for both pharmaceutical development and materials science. Future research should focus on optimizing its therapeutic index and exploring novel applications in emerging technologies.
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